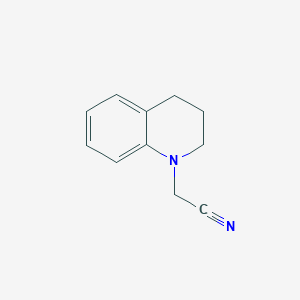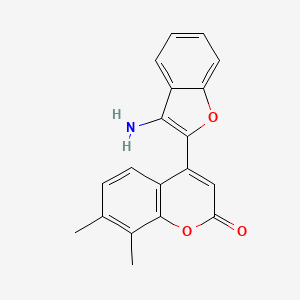
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone, also known as CPE, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is a ketone that belongs to the class of indole derivatives, and it has been found to possess interesting biochemical and physiological properties. In
Aplicaciones Científicas De Investigación
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to possess interesting pharmacological properties, including antinociceptive, anti-inflammatory, and antitumor activities. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may be a potential candidate for the development of new anticancer drugs. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has also been found to possess analgesic properties, and it has been suggested that it may be a potential candidate for the development of new painkillers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has also been found to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone.
Biochemical and Physiological Effects
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been found to possess interesting biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has been found to possess analgesic properties, and it has been suggested that it may be a potential candidate for the development of new painkillers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yield. 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is also stable under normal laboratory conditions, and it can be stored for extended periods of time without degradation. However, there are also some limitations to the use of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone in lab experiments. It is a highly reactive compound, and it can react with other compounds in the lab, leading to the formation of unwanted byproducts. In addition, 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is highly toxic, and it should be handled with care.
Direcciones Futuras
There are several future directions for the research on 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone. One possible direction is to further investigate its mechanism of action, in order to fully understand how it exerts its pharmacological effects. Another possible direction is to explore its potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, it may be worthwhile to investigate the potential of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to possess interesting pharmacological properties, including antinociceptive, anti-inflammatory, and antitumor activities. The synthesis method of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5-phenyl-2,3-dihydroindole with chloroacetyl chloride, and the product can be obtained in high yield. Further research is needed to fully understand the mechanism of action of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone, and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis method of 2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone involves the reaction of 5-phenyl-2,3-dihydroindole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent such as ethanol.
Propiedades
IUPAC Name |
2-chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-11-16(19)18-9-8-14-10-13(6-7-15(14)18)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBJJNVIJVNEHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=CC=C3)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(5-phenyl-2,3-dihydroindol-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)
![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3,4-dimethylbenzoate](/img/structure/B2935631.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2935632.png)

![2-Amino-6-benzyl-4-(2-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2935637.png)
![2,2,2-Trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone](/img/structure/B2935638.png)
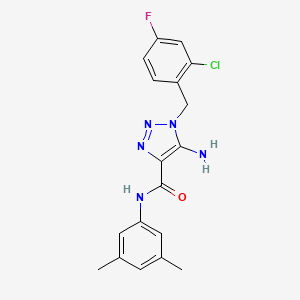
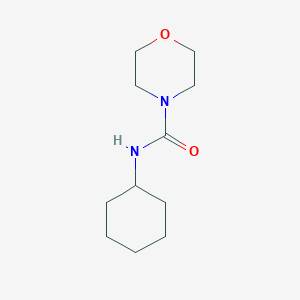
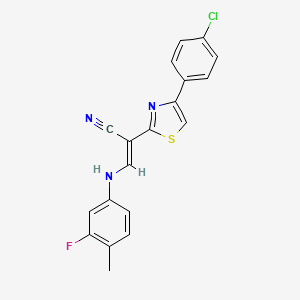
![N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2935644.png)
![5-(4-methoxyphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2935645.png)
![N-(1-benzylpiperidin-4-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2935648.png)
